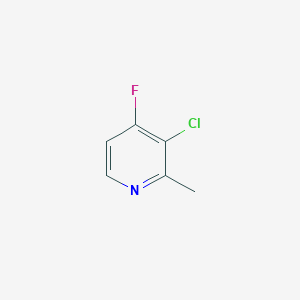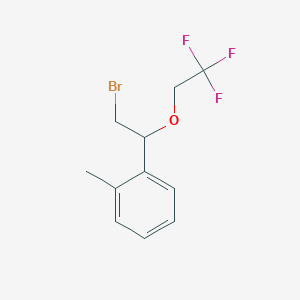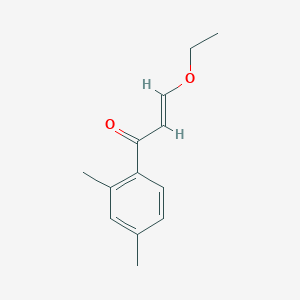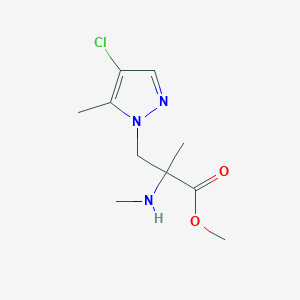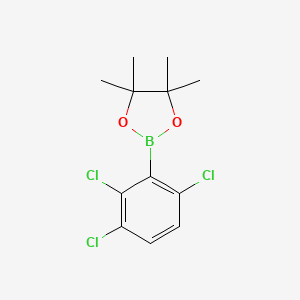
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of a trichlorophenyl derivative with a boronic ester. Common reagents include boronic acids or boronate esters, and the reaction is often catalyzed by palladium complexes under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using similar reagents and catalysts. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or other oxidized boron species.
Reduction: Reduction reactions may convert the boron center to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could form various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, boron-containing compounds are sometimes explored for their potential in drug delivery and as enzyme inhibitors.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of boron-carbon bonds. The boron atom can act as a Lewis acid, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A related compound with a phenyl group instead of a trichlorophenyl group.
Uniqueness
The presence of the trichlorophenyl group in 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane may impart unique reactivity and properties, such as increased electron-withdrawing effects, which can influence the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C12H14BCl3O2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |
Clé InChI |
OOAPRXDMDXNGIK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
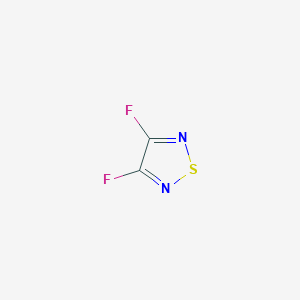
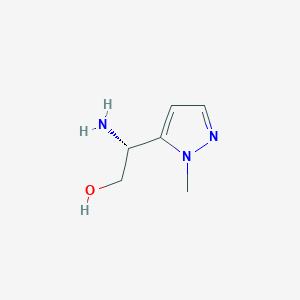
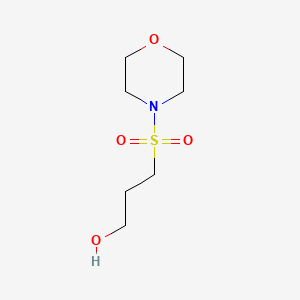
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)

